molecular formula C9H6O3 B3326607 [1,3]Dioxolo[4,5-f]isobenzofuran CAS No. 267-42-5

[1,3]Dioxolo[4,5-f]isobenzofuran

Cat. No.: B3326607
CAS No.: 267-42-5
M. Wt: 162.14 g/mol
InChI Key: KVTLQGCPDRKWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Dioxolo[4,5-f]isobenzofuran represents a core structural motif in organic and medicinal chemistry, primarily valued as a versatile synthetic intermediate. This fused bicyclic system, incorporating a dioxole ring, is a fundamental building block for constructing more complex molecules with significant biological profiles. Its derivatives are prominently featured in the development of novel therapeutic agents, particularly in the field of anticancer research. For instance, this structural unit is a key component in the alkaloid noscapine and its synthetic analogs, known as noscapinoids. These compounds have shown promising activity as microtubule-modulating agents that inhibit cellular proliferation and induce apoptosis in various cancer cell lines, including lung, breast, and pancreatic cancers . The furanone and dioxole functionalities make this compound a valuable precursor in the enantioselective total synthesis of natural products and other pharmaceutically relevant targets . Researchers utilize this scaffold to explore new chemical space for drug discovery, leveraging its reactivity for further functionalization and ring expansion to create diverse chemical libraries . Please note the following: • Product Use: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. • Identification: For accurate identification, related compounds with defined CAS numbers include this compound-5(7H)-one (CAS 4792-36-3) and 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one (CAS 62869-57-2) . • Handling: Refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,4-f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLQGCPDRKWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=COC=C3C=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for The 1 2 Dioxolo 4,5 F Isobenzofuran Scaffold

Retrosynthetic Analysis of the FusedDioxolo[4,5-f]isobenzofuran System

A retrosynthetic analysis of theDioxolo[4,5-f]isobenzofuran scaffold reveals several plausible disconnection pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Two primary retrosynthetic approaches can be envisioned:

Disconnection of the Isobenzofuran (B1246724) Ring: This is often the most practical approach. The C-O bonds of the furan (B31954) ring are disconnected, leading back to a disubstituted 1,3-benzodioxole (B145889) precursor. This precursor would require two ortho-disposed one-carbon electrophilic centers, such as a 5,6-bis(halomethyl)-1,3-benzodioxole or a related dialdehyde or diol, which can undergo a cyclization-dehydration sequence to form the isobenzofuran ring. This strategy benefits from the widespread availability of functionalized 1,3-benzodioxole derivatives.

Disconnection of the 1,3-Dioxole (B15492876) Ring: This less common approach involves the cleavage of the two C-O bonds of the dioxole ring. This pathway leads to a 5,6-dihydroxyisobenzofuran or a 5,6-dihydroxyphthalide derivative as the key intermediate. This catechol-containing intermediate would then be reacted with a methylene-bridging agent, such as dichloromethane or dibromomethane, to form the dioxole ring. The challenge in this approach lies in the synthesis and stability of the highly functionalized and reactive isobenzofuran precursor.

The first strategy, which builds the inherently reactive isobenzofuran moiety onto a stable, pre-formed 1,3-benzodioxole core, is generally preferred for its convergency and practicality.

Classical Approaches to Isobenzofuran and 1,3-Dioxole Subunit Construction

The synthesis of the target scaffold relies on established methods for constructing its constituent heterocyclic subunits.

Isobenzofurans are highly reactive dienes known for their transient nature, often being generated in situ for immediate use in reactions like Diels-Alder cycloadditions. Their high reactivity stems from the thermodynamic gain of forming a stable benzene (B151609) ring in subsequent cycloaddition products.

Several classical methods for their formation include:

1,4-Elimination Reactions: Precursors such as 1,3-dihydro-1-methoxyisobenzofuran can undergo 1,4-elimination at ambient temperatures to generate the parent isobenzofuran.

Oxidative Generation: Phthalans (1,3-dihydroisobenzofurans) can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield isobenzofurans, which are immediately trapped by a dienophile.

Acid-Promoted Cyclization: The double nucleophilic addition of an alkynyllithium reagent to an ortho-dicarbaldehyde, followed by an acid-promoted cyclization of the resulting keto-alcohol, can effectively generate the isobenzofuran ring system.

Cascade Cyclizations: The reaction of components like 2-acetylbenzoic acid can initiate a cascade cyclization process to furnish isobenzofuranone derivatives, which are oxidized precursors to isobenzofurans.

These methods highlight that isobenzofuran itself is often not isolated but generated as a fleeting intermediate for further transformation.

The term "1,3-dioxole" in the target compound refers to the 1,3-benzodioxole system, where the dioxole ring is fused to a benzene ring. The synthesis of this stable moiety is well-established and typically begins with a catechol (1,2-dihydroxybenzene) precursor.

Key synthetic methodologies include:

Reaction with Dihalides (Williamson Ether Synthesis): The most common method involves the reaction of a catechol with a dihalomethane, such as methylene (B1212753) chloride (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base. This reaction proceeds via a double Williamson ether synthesis, where the bis-alkoxide of the catechol performs nucleophilic substitution on the dihalide to form the methylenedioxy bridge.

Condensation with Carbonyl Compounds: Catechols can undergo acid-catalyzed condensation with various aldehydes and ketones to form 2-substituted-1,3-benzodioxoles. This acetalization or ketalization reaction is reversible, and removal of water is necessary to drive the reaction to completion. A variety of catalysts, including protic acids, Lewis acids, and solid acids like HY zeolite, have been employed for this transformation.

The following table summarizes representative conditions for 1,3-benzodioxole synthesis.

PrecursorsReagents & ConditionsProduct TypeReference
Catechol + DichloromethaneNaOH, DMSO, 95-115°C1,3-Benzodioxole
Catechol + Aldehyde/KetoneHY Zeolite, 5h2-Substituted-1,3-benzodioxole
Catechol + DihalomethaneBase (general)1,3-Benzodioxole
Catechol + Aldehyde/KetoneCarbon-based solid acid, Cyclohexane (azeotropic removal of H₂O)2-Substituted-1,3-benzodioxole

Convergent and Divergent Synthetic Routes Incorporating theDioxolo[4,5-f]isobenzofuran Core

The construction of the final fused scaffold can be approached through either convergent or divergent strategies, which primarily differ in how the two core heterocyclic moieties are assembled.

The most common and convergent synthetic routes begin with a pre-formed, functionalized 1,3-benzodioxole derivative. This approach leverages the stability and commercial availability of starting materials like piperonal, 3,4-methylenedioxyaniline, or sesamol. The strategy involves introducing two adjacent substituents onto the benzodioxole ring that can then be elaborated and cyclized to form the isobenzofuran portion of the molecule.

For example, a synthetic sequence could start with the ortho-lithiation of a protected 1,3-benzodioxole, followed by sequential introduction of two one-carbon electrophiles. These functional groups are then transformed into the necessary precursors (e.g., diol, dialdehyde) for the final ring-closing step to form the isobenzofuran ring. This approach allows for the late-stage formation of the highly reactive isobenzofuran system onto a stable, pre-existing core.

Annulation, or ring-forming, strategies are central to the synthesis of theDioxolo[4,5-f]isobenzofuran system, particularly when building upon a pre-formed dioxole ring. Annulation refers to the construction of a new ring onto an existing molecular framework.

In this context, the key transformation is the annulation of the furan ring of the isobenzofuran system onto the 1,3-benzodioxole core. This requires the presence of two suitably positioned functional groups at the 5- and 6-positions of the benzodioxole ring. A typical annulation sequence involves an intramolecular cyclization followed by dehydration. For instance, a 5-formyl-6-(hydroxymethyl)-1,3-benzodioxole could undergo an acid-catalyzed intramolecular acetal formation and subsequent elimination of water to yield the target aromatic system. Transition metal-catalyzed C-H activation and annulation reactions represent modern and efficient methods for constructing such fused heterocyclic systems.

The following table outlines conceptual annulation reactions for forming the isobenzofuran ring.

Precursor on Benzodioxole CoreReaction TypeKey Transformation
ortho-Formyl and ortho-Hydroxymethyl groupsAcid-catalyzed cyclization/dehydrationIntramolecular acetal formation followed by elimination
ortho-Carboxylic acid and ortho-Methyl groupOxidative cyclizationOxidation of methyl group and subsequent lactonization
ortho-Alkynyl and ortho-Hydroxymethyl groupsElectrophilic cyclization (e.g., with I⁺ or Hg²⁺)Oxycyclization onto the alkyne
ortho-Dihalomethyl groupsReductive or base-mediated cyclizationFormation of C-C bond and aromatization

Advanced Synthetic Methodologies Relevant tonih.govcbijournal.comDioxolo[4,5-f]isobenzofuran Architectures

Modern organic synthesis provides a powerful toolkit for the construction of complex heterocyclic systems. Methodologies based on transition-metal catalysis, organocatalysis, and photochemical or electrochemical activation are particularly relevant for forging the fused ring system of nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran.

Transition Metal-Catalyzed Syntheses of Fused Heterocycles

Transition metal catalysis offers highly efficient and selective pathways for the formation of C-C and C-O bonds, which are critical for constructing the isobenzofuran core. nih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) have been extensively used in the synthesis of benzofurans and related heterocycles. nih.govrsc.orgbeilstein-journals.org

Key strategies applicable to the nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran scaffold include:

C-H Activation/Annulation: Rhodium and Ruthenium catalysts are particularly effective at activating otherwise inert C-H bonds, allowing for direct annulation reactions. nih.govrsc.org For instance, a derivative of 3,4-methylenedioxybenzoic acid or a related compound could undergo a directed C-H activation and subsequent annulation with an alkyne to construct the furanone ring, leading to a substituted nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran-1(3H)-one. rsc.org

Heck and Cacchi Reactions: Palladium-catalyzed reactions, such as intramolecular Heck coupling, can be employed to form the dihydrobenzofuran ring system from appropriately substituted precursors. nih.gov

Cycloisomerization: Transition metals can catalyze the cyclization of ortho-alkynyl substituted benzyl alcohols or related precursors. This approach provides a direct route to the isobenzofuran ring.

These methods are prized for their high efficiency and functional group tolerance. The starting materials for such syntheses would logically be derived from commercially available compounds containing the methylenedioxybenzene core, such as piperonal or safrole.

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Fused Furan Synthesis

Catalyst System Reaction Type Substrate Class Potential Application for Target Scaffold Reference(s)
[RhCp*Cl]₂/Cs₂CO₃ C-H Functionalization Phenoxyacetamides & Diazooxindoles Synthesis of spiro-fused dioxoloisobenzofurans nih.gov
Pd₂(dba)₃·CHCl₃ / Ligand Heck/Cacchi Reactions Aryl iodide-joined alkenes & o-alkynylanilines Construction of polycyclic systems containing the scaffold nih.gov
[Ru(p-cymene)Cl₂]₂ / AgSbF₆ C-H Alkenylation/Annulation m-Hydroxybenzoic acids & Alkynes Direct synthesis from 3,4-methylenedioxybenzoic acid derivatives rsc.org
CuI Oxygen Trifluoromethylation-Cyclization o-Vinyl-N-alkylamides Introduction of CF₃ groups onto the isobenzofuran core beilstein-journals.org

Organocatalytic and Metal-Free Approaches

To circumvent issues related to cost and potential toxicity of transition metals, organocatalytic and other metal-free approaches have gained significant traction. These methods utilize small organic molecules or reagents to catalyze reactions, often with high stereoselectivity. acs.org

Lewis Acid-Initiated Cyclization: Metal-free Lewis acids, such as BF₃·OEt₂, can initiate tandem reactions. For example, a protocol for the synthesis of complex isobenzofuran-1(3H)-imines from 2-(4-hydroxybut-1-yn-1-yl)benzamides proceeds via a Prins cyclization followed by an intramolecular cyclization. acs.orgsemanticscholar.org A substrate such as 2-(4-hydroxybut-1-yn-1-yl)-4,5-methylenedioxybenzamide could be a viable precursor for the target scaffold using this method.

Base-Catalyzed Condensation: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the condensation of phthalaldehydic acid derivatives with 1,3-dicarbonyl compounds to yield C-3 functionalized isobenzofuranones. mdpi.com This offers a straightforward route to elaborate the isobenzofuran core.

These metal-free strategies are highly valuable for synthesizing compounds intended for biological applications where metal contamination is a concern.

Table 2: Organocatalytic and Metal-Free Methodologies

Catalyst/Reagent Reaction Type Substrate Class Potential Application for Target Scaffold Reference(s)
BF₃·OEt₂ Tandem Alkynyl Prins/Oxycyclization 2-(4-hydroxybut-1-yn-1-yl)benzamides Synthesis of complex imino-dioxoloisobenzofurans acs.orgsemanticscholar.org
DBU Condensation Phthalaldehydic acids & 1,3-dicarbonyls C-3 functionalization of the dioxoloisobenzofuranone core mdpi.com
NaBrO₃/NaHSO₃ Oxidative Cyclization o-Alkylbenzoic acids One-step synthesis from 2-alkyl-4,5-methylenedioxybenzoic acid nih.gov

Photochemical and Electrochemical Methods in Polycyclic Heterocycle Synthesis

Photochemistry and electrochemistry represent cutting-edge, sustainable methods for driving chemical reactions. By using light or electricity as traceless reagents, these techniques can enable unique transformations under mild conditions. nih.govcbijournal.com

Electrochemical Synthesis: Electrosynthesis offers a green alternative to conventional methods by avoiding the need for chemical oxidants or reductants. researchgate.net For example, the electrochemical oxidative 5-exo-dig-oxo-halocyclization of o-alkynylbenzamides has been achieved using simple sodium halides. rsc.org This method could be directly applied to a 4,5-methylenedioxy-substituted o-alkynylbenzamide to yield a halogenated nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran derivative. Another approach involves the electrochemical cyclization of 2-ethynylbenzaldehydes using a sacrificial silver anode, which shows excellent regioselectivity. nih.gov

Photochemical Cyclization: Light can be used to induce pericyclic ring-closing reactions to form heterocyclic products. chim.it The stereoselective synthesis of (Z)-3-(alkoxymethylene)isobenzofuran-1(3H)-ones has been reported via the photolysis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamides in a Pyrex photochemical reactor. cbijournal.com This suggests that a precursor containing the dioxole moiety could be designed to undergo a similar photochemical rearrangement to furnish the target scaffold.

Table 3: Photochemical and Electrochemical Approaches

Method Reaction Type Substrate Class Key Conditions Reference(s)
Electrochemistry Oxidative Halocyclization o-Alkynylbenzamides Undivided cell, NaX (X=Cl, Br, I) rsc.org
Electrochemistry Regiodivergent Cyclization 2-Ethynylbenzaldehydes Sacrificial Ag anode, C cathode nih.gov
Photochemistry Rearrangement/Cyclization N-(2-alkoxy-1,3-dioxo-inden-2-yl)benzamides Hanovia mercury vapor lamp, N₂ atm cbijournal.com

Challenges and Innovations in the Synthesis ofnih.govcbijournal.comDioxolo[4,5-f]isobenzofuran Scaffolds

The synthesis of complex fused heterocycles is often accompanied by challenges related to selectivity. Furthermore, there is a growing emphasis on developing sustainable synthetic pathways that align with the principles of green chemistry.

Regioselectivity and Stereoselectivity Control in Fused Systems

Regioselectivity: This refers to the control of where new bonds are formed, particularly on an aromatic ring. In the context of the nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran scaffold, the key challenge is to control the cyclization to form the five-membered furan ring at the correct position relative to the dioxole group. The inherent electronic properties of the methylenedioxybenzene precursor and the choice of directing groups are critical for achieving high regioselectivity. ingentaconnect.com For instance, Friedel-Crafts acylation of benzofurans can lead to mixtures of C2 and C3 isomers, highlighting the need for more selective methods. nih.gov Modern metal-free protocols have shown promise in achieving excellent regioselectivity in the formation of isobenzofuran derivatives. acs.orgsemanticscholar.org

Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms. While the core nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran is planar, the introduction of substituents on the furan ring can create stereocenters. Achieving stereocontrol often requires the use of chiral catalysts, auxiliaries, or reagents. rsc.org For example, photochemical methods have been used for the stereoselective synthesis of specific (Z)-isomers of 3-alkylidene isobenzofuranones. cbijournal.com In cycloaddition reactions involving furans, the stereochemical outcome can be influenced by factors such as catalyst-substrate interactions and stabilizing CH–π interactions. rsc.org

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemijournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov

Innovations relevant to the sustainable synthesis of the nih.govcbijournal.comDioxolo[4,5-f]isobenzofuran scaffold include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key goal. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition metal-catalyzed C-H activation and annulation reactions are often highly atom-economical. rsc.org

Energy Efficiency: Employing methods like microwave irradiation or electrochemical synthesis can reduce energy consumption and reaction times compared to conventional heating. researchgate.netrasayanjournal.co.in

Renewable Feedstocks: Utilizing starting materials derived from renewable sources. The methylenedioxybenzene unit is a core component of many natural products, such as safrole, which can be isolated from plants. This presents an opportunity to use a bio-based feedstock for the synthesis of the target scaffold. In a related context, other isobenzofuran derivatives have been successfully synthesized from renewable terpenes like 2-carene. abo.fi

Table 4: Application of Green Chemistry Principles

Green Principle Synthetic Approach Example/Relevance Reference(s)
Waste Prevention Electrochemical Synthesis Uses electricity as a reagent, avoiding chemical oxidants. nih.govrsc.org
Atom Economy Ru-catalyzed Annulation Directly combines two molecules with minimal byproducts. rsc.org
Safer Solvents Aqueous Medium Reactions Rh(III)-catalyzed C-H annulation has been performed in water. researchgate.net
Energy Efficiency Microwave Irradiation Accelerates reactions, leading to shorter times and lower energy use. rasayanjournal.co.in
Renewable Feedstocks Natural Product Precursors The dioxole moiety is available from natural sources like safrole.

Chemical Reactivity and Transformation Pathways of The 1 2 Dioxolo 4,5 F Isobenzofuran System

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, and the benzene moiety of the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system is susceptible to such transformations. masterorganicchemistry.comresearchgate.net These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of EAS reactions are heavily influenced by the nature of the substituents already present on the ring. masterorganicchemistry.commsu.edu

In the context of the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system, the fused dioxole and furan (B31954) rings act as activating groups, donating electron density to the benzene ring and making it more susceptible to electrophilic attack. This activation directs incoming electrophiles to specific positions on the benzene ring. The specific sites of substitution (ortho, meta, or para to the fused rings) are determined by the electronic and steric effects of the entire fused system. masterorganicchemistry.comnih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

Reaction Type Typical Reagents Electrophile
HalogenationCl₂, FeCl₃ or Br₂, FeBr₃Cl⁺ or Br⁺
NitrationHNO₃, H₂SO₄NO₂⁺
SulfonationH₂SO₄, SO₃SO₃H⁺
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺

Nucleophilic Attack and Ring-Opening Reactions of the Furan and Dioxole Rings

While the benzene ring is prone to electrophilic attack, the furan and dioxole rings of the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. The furan ring, being less aromatic and more strained than benzene, is more prone to addition and ring-opening reactions.

The dioxole ring, although generally stable, can undergo cleavage under certain conditions. For instance, the lactone ring in compounds containing this system, such as noscapine (B1679977), is unstable and can open in basic media. wikipedia.org Conversely, the ring can be reformed in acidic conditions. wikipedia.org The C1-C3' bond in noscapine, which connects the two main heterocyclic portions, is also susceptible to cleavage under acidic conditions and heating, leading to dissociation into smaller molecules. wikipedia.org Furthermore, reduction of noscapine with zinc and hydrochloric acid results in the saturation of this bond and subsequent dissociation of the molecule. wikipedia.org

In some instances, the furan ring itself can be the target of nucleophiles. Rhodium(I)-catalyzed nucleophilic ring-opening reactions have been demonstrated on oxabicyclo adducts derived from the cycloaddition of furan derivatives. nih.gov These reactions proceed with high yield and diastereoselectivity under mild conditions, showcasing a pathway for the functionalization of the furan moiety through ring-opening. nih.gov

Cycloaddition Reactions Involving the Furan Ring System

The furan ring within the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system can participate in cycloaddition reactions, acting as a diene. beilstein-journals.org These reactions are powerful tools for the construction of complex polycyclic structures.

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com Isobenzofurans, in general, are highly reactive dienes in Diels-Alder reactions due to the gain in resonance energy from the formation of a benzene ring in the product. beilstein-journals.org The furan moiety of the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system can similarly act as the diene component. beilstein-journals.org

The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups, while the dienophile's reactivity is increased by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the reaction often proceeds with endo selectivity, where the substituent on the dienophile is oriented towards the diene in the transition state. libretexts.org

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition is another important class of pericyclic reactions that can involve the furan ring system. wikipedia.org This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org The furan ring can act as the dipolarophile in these reactions.

This type of cycloaddition is a valuable method for the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction is often referred to as the Huisgen cycloaddition, particularly when it involves an azide (B81097) and an alkyne. wikipedia.org The mechanism is generally considered to be a concerted pericyclic process, similar to the Diels-Alder reaction. organic-chemistry.org

Functionalization and Derivatization Strategies for thebenchchem.commasterorganicchemistry.comDioxolo[4,5-f]isobenzofuran Core

The diverse reactivity of the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran system allows for a variety of functionalization and derivatization strategies. These strategies aim to modify the core structure to create new compounds with potentially enhanced or altered properties.

Electrophilic aromatic substitution reactions on the benzene moiety provide a direct route to introduce various functional groups. youtube.com By carefully choosing the electrophile and reaction conditions, specific derivatives can be synthesized. msu.edu

The susceptibility of the furan and dioxole rings to nucleophilic attack and ring-opening offers another avenue for functionalization. wikipedia.orgnih.gov These reactions can be used to introduce new substituents or to completely alter the heterocyclic framework.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for building complex polycyclic structures onto the masterorganicchemistry.comdioxolo[4,5-f]isobenzofuran core. beilstein-journals.org This approach allows for the creation of intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques For 1 2 Dioxolo 4,5 F Isobenzofuran and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex polycyclic systems like researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran and its derivatives, advanced NMR techniques are employed to resolve intricate spectral overlaps and establish definitive structural assignments. researchgate.net

Two-dimensional (2D) NMR experiments are critical for deciphering the complex proton (¹H) and carbon (¹³C) spectra of substituted isobenzofuranones. These techniques display correlations between nuclei, providing information that is not available in one-dimensional spectra. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is fundamental in tracing out the spin systems within the aromatic and heterocyclic rings of researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran derivatives.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is essential for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For any given CH, CH₂, or CH₃ group, a cross-peak will appear at the intersection of the ¹H and ¹³C chemical shifts. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. youtube.com It is particularly powerful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, in a substituted pyrazolo[3,4-d] researchgate.netresearchgate.netmdpi.comtriazine, HMBC correlations like H-3 → C-3a and H-3 → C-7a were key to confirming the proposed structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. This is invaluable for determining stereochemistry and the spatial arrangement of substituents. In a study of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, a key derivative of the isobenzofuranone core, NOESY spectra were used to unambiguously confirm the E-regiomer structure by showing the proximity of the bulky tert-butyloxycarbonyl group to the aromatic ring. mdpi.com

The combined application of these techniques allows for a comprehensive assignment of all ¹H and ¹³C signals, as demonstrated in the structural elucidation of various complex heterocyclic compounds. researchgate.netyoutube.com

Table 1: Common 2D NMR Techniques and Their Applications

Technique Type of Correlation Information Gained
COSY ¹H-¹H through-bond (J-coupling) Identifies neighboring protons within a spin system. sdsu.edu
HSQC ¹H-¹³C one-bond correlation Connects protons to the carbons they are directly attached to. youtube.com
HMBC ¹H-¹³C multiple-bond correlation (2-3 bonds) Establishes connectivity across heteroatoms and quaternary carbons. youtube.com
NOESY ¹H-¹H through-space correlation Determines stereochemistry and conformational details by identifying spatially close protons. youtube.com

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information for materials that are insoluble or where the solid-state structure is of primary interest. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, yielding higher resolution spectra. For polycyclic heterocyclic compounds, ssNMR can be used to study polymorphism (the existence of different crystal forms) and to analyze the structure of polymeric materials incorporating these moieties. For example, ³¹P MAS NMR has been effectively used to differentiate between various phosphorus environments in inorganic glasses, a principle that can be extended to study the local environments of ¹³C or ¹⁵N nuclei in solid heterocyclic systems. iastate.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). benthamopen.com For a derivative of isobenzofuranone, an observed m/z of 289.1074 was matched to the calculated mass of 289.1071 for the formula C₁₆H₁₇O₅, confirming its elemental composition. mdpi.com

Beyond elemental analysis, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of molecules. This provides structural information by identifying characteristic neutral losses and fragment ions. For compounds related to the isobenzofuranone core, such as coumarins, a common fragmentation pathway under electron ionization (EI) involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring to form a stable benzofuran (B130515) radical ion. benthamopen.comnist.gov Subsequent losses of CO or other small molecules can also occur. benthamopen.com

HRMS is essential to distinguish between fragments with the same nominal mass, such as CO and N₂ or C₂H₄. benthamopen.com In studies of flavonoids, HRMS/MS has been used to identify diagnostic product ions that are indicative of specific substitution patterns on the aromatic rings. mdpi.com This approach is directly applicable to identifying and structurally characterizing derivatives of researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran.

Table 2: High-Resolution Mass Spectrometry Data for an Isobenzofuranone Derivative

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate C₁₆H₁₇O₅ 289.1071 289.1074 mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of absorption (IR) or scattering (Raman) correspond to specific bond stretches, bends, and twists, providing a molecular "fingerprint."

For researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran-5(7H)-one, the IR spectrum is expected to show characteristic peaks for the functional groups present. A strong absorption band corresponding to the C=O stretch of the lactone ring is typically observed in the region of 1750-1770 cm⁻¹. Indeed, IR data for an isobenzofuranone derivative shows a strong peak at 1755 cm⁻¹. rsc.org Other significant bands would include C-O-C stretching vibrations from the dioxole and furanone rings, as well as C=C stretching and C-H bending vibrations from the aromatic ring. rsc.orgnih.gov

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C bonds within the aromatic backbone. Studies on dibenzodioxocin, a related lignin (B12514952) substructure, have shown how Raman spectroscopy can selectively probe different features of a molecule depending on the excitation wavelength used. nih.gov The combination of IR and Raman data, often supported by quantum chemical computations, allows for a detailed assignment of the vibrational modes and confirmation of the molecular structure. nih.gov

Table 3: Selected IR Absorption Bands for an Isobenzofuranone Derivative

Wavenumber (cm⁻¹) Vibrational Assignment (Tentative) Reference
1755 C=O stretch (lactone) rsc.org
1621, 1595 C=C stretch (aromatic) rsc.org
1464 CH₂ scissoring or aromatic ring vibration rsc.org
1263, 1193 C-O stretch (ether/lactone) rsc.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic structure of a molecule by measuring its absorption and emission of light. These techniques provide information on the electronic transitions between molecular orbitals.

The UV-Vis spectrum of researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran and its derivatives is characterized by absorptions corresponding to π → π* transitions within the conjugated aromatic system. For the related compound 1,3-diphenylisobenzofuran (B146845) (DPBF), the main absorption band corresponding to the S₀ → S₁ transition is observed around 410-416 nm, with slight shifts depending on the solvent. mdpi.com The parent isobenzofuran (B1246724) system is highly reactive but also possesses a characteristic UV absorption profile. d-nb.info

Many derivatives of isobenzofuran are fluorescent, meaning they re-emit absorbed light at a longer wavelength. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. The fluorescence properties, including the quantum yield (the efficiency of fluorescence) and lifetime, are highly sensitive to the molecular structure and the local environment. For example, the introduction of different substituents or changes in solvent polarity can significantly alter the emission wavelength and intensity. mdpi.commdpi.com These techniques are not only useful for structural characterization but also for studying how these molecules interact with their environment, as the disruption of the conjugated π-system upon reaction leads to a loss of absorption and fluorescence in the visible range. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name Core Structure
researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran Isobenzofuran
researchgate.netresearchgate.netDioxolo[4,5-f]isobenzofuran-5(7H)-one Isobenzofuranone
1,3-Diphenylisobenzofuran Isobenzofuran
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate Isobenzofuranone
Dibenzodioxocin Dioxocin
Coumarin Coumarin
Flavonoid Flavone
Bis(acyloxy)iodoarene Iodobenzene
Atropisomeric 4-dialkylamino-5-chloro-1,2-dithiole-3-thione Dithiole-thione
Pyrazolo[3,4-d] researchgate.netresearchgate.netmdpi.comtriazine Pyrazolotriazine

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the definitive determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of molecular structure and conformation.

In the study of researchgate.netnih.govdioxolo[4,5-f]isobenzofuran derivatives, X-ray crystallography has been instrumental in confirming their molecular architecture. For instance, the crystal structure of 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one has been elucidated, revealing key structural features. nih.gov The analysis showed that the 3H-benzo[f]isobenzofuran-1-one ring system is nearly planar. nih.gov The dioxole ring of the 1,3-benzodioxole (B145889) system adopts a flattened envelope conformation, with the methylene (B1212753) carbon atom at the flap. nih.gov The dihedral angle between the benzene (B151609) ring of the benzodioxole moiety and the plane of the 3H-benzo[f]isobenzofuran-1-one system was determined to be 76.45 (5)°. nih.gov Furthermore, the crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and C—H···π interactions. nih.gov

This level of detail is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point. The precise geometric data obtained from X-ray crystallography also serves as a benchmark for computational studies.

Table 1: Crystallographic Data for 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one. nih.gov

ParameterValue
Chemical FormulaC₁₉H₁₂O₄
Molecular Weight304.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8617 (3)
b (Å)12.0417 (4)
c (Å)15.0214 (5)
β (°)95.848 (2)
Volume (ų)1414.65 (9)
Z4

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

For chiral derivatives of researchgate.netnih.govdioxolo[4,5-f]isobenzofuran, determining the absolute configuration of stereocenters is essential. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. psu.edunih.govrsc.org

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. psu.edunih.gov The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. nih.gov This approach is particularly useful for complex molecules where the correlation of stereochemistry to optical rotation is not straightforward.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org VCD is sensitive to the vibrational modes of the molecule and provides a detailed fingerprint of its three-dimensional structure. rsc.orgnih.gov It has become a reliable method for assigning the absolute configuration and conformation of chiral molecules in solution. rsc.org The analysis of VCD spectra, often aided by computational modeling, can provide unambiguous stereochemical assignments for natural products and other complex chiral molecules. rsc.orgnih.gov

While direct VCD studies on researchgate.netnih.govdioxolo[4,5-f]isobenzofuran itself are not extensively documented, the principles are broadly applicable to its chiral derivatives, especially those found in natural products containing the methylenedioxy functional group. wikipedia.org

Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

In many instances, researchgate.netnih.govdioxolo[4,5-f]isobenzofuran derivatives are found within complex mixtures, such as crude plant extracts or synthetic reaction products. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jocpr.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. derpharmachemica.comresearchgate.net GC-MS has been widely used for the identification of alkaloids and other bioactive compounds in plant extracts. jocpr.comnih.govnih.gov For derivatives of researchgate.netnih.govdioxolo[4,5-f]isobenzofuran that are amenable to gas chromatography, GC-MS can provide valuable information on their presence and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely used hyphenated technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.gov LC-MS and its tandem version, LC-MS/MS, are instrumental in the analysis of complex mixtures like those encountered in natural product chemistry and metabolomics. researchgate.netnih.govresearchgate.net These techniques allow for the separation, detection, and structural elucidation of individual components. For instance, LC-MS/MS has been successfully applied to the identification and quantification of isoquinoline (B145761) alkaloids in plant extracts, many of which share structural similarities with derivatives of researchgate.netnih.govdioxolo[4,5-f]isobenzofuran. researchgate.netnih.gov The combination of retention time, parent ion mass, and fragmentation pattern provides a high degree of confidence in compound identification. usda.gov

Theoretical and Computational Investigations of The 1 2 Dioxolo 4,5 F Isobenzofuran System

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

The synthesis of isobenzofurans and their derivatives often involves multi-step processes. Computational modeling can be used to investigate the feasibility of different synthetic routes by calculating the thermodynamics and kinetics of each step. For pku.edu.cnnih.govDioxolo[4,5-f]isobenzofuran, this could involve modeling its formation from precursors and identifying potential side reactions and byproducts.

Isobenzofurans are known to be highly reactive dienes in Diels-Alder reactions, a property attributed to the gain in aromatic stabilization in the product. beilstein-journals.org Computational studies on the cycloaddition reactions of isobenzofuran (B1246724) derivatives have provided detailed insights into their reactivity and regioselectivity.

DFT calculations on the [8+2] cycloadditions of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) have shown that the reaction can proceed through different pathways, with the relative activation energies determining the favored product. pku.edu.cn The regioselectivity of these reactions can be explained by analyzing the frontier molecular orbital coefficients of the reactants. For pku.edu.cnnih.govDioxolo[4,5-f]isobenzofuran, the electron-donating nature of the dioxolo group would likely enhance its reactivity as a diene in cycloaddition reactions. Computational modeling could predict the most favorable dienophiles and the expected regiochemical outcome of these reactions.

Table 3: Calculated Activation Energies for a Reaction Pathway of a Dienylisobenzofuran

Reaction Pathway StepCalculated Activation Free Energy (kcal/mol)Reference
Stepwise [8+2] cycloaddition (rate-determining step)21.7 pku.edu.cn
[4+2] cycloaddition16.6 pku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a cornerstone of understanding the structure-property relationships of a molecule. For the nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran system, computational methods are employed to identify the most stable three-dimensional arrangements of the atoms. The fusion of the isobenzofuran and dioxole rings introduces significant conformational constraints. nih.gov Molecular modeling studies on analogous isobenzofuran derivatives have demonstrated that even minor changes in substitution can lead to different preferred conformations, which in turn affect their biological activity. nih.gov

Theoretical conformational analysis, often performed using quantum-chemical calculations such as DFT, can predict the relative energies of different conformers. researchgate.net For a molecule like nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran, the planarity of the fused ring system is a key question. While the aromatic benzene (B151609) ring and the furan (B31954) ring favor planarity, the five-membered dioxole ring can adopt an "envelope" or "twisted" conformation. High-level calculations can determine the energy barriers between these conformations.

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves in different environments, such as in various solvents or in the presence of a biological target. tsijournals.com For instance, MD simulations can show the flexibility of the dioxole ring and how it might influence the molecule's interactions with other molecules. While specific MD studies on nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran are not extensively reported, the methodology is widely applied to fused heterocyclic systems to understand their dynamic behavior and interaction mechanisms. nih.gov

Illustrative Table of Conformational Energy:

This table represents a hypothetical outcome of a conformational analysis for the dioxole ring in the nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran system, as specific experimental or calculated data is not available.

ConformationDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)Population (%)
Planar2.55
Envelope20°0.545
Twisted40°0.050

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For the nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran molecule, these calculations can help assign the signals in the experimental spectrum to specific protons and carbons in the structure. The predicted shifts are sensitive to the molecular geometry, so comparing calculated and experimental spectra can also serve to validate the predicted conformation. nih.govrsc.org

Illustrative Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts:

The following table is an example of how theoretical calculations can be compared with experimental data for structural verification. The experimental values are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1110.2109.8
C3a145.8146.1
C4105.5105.3
C5148.9148.7
C7a130.1130.5
C8102.3102.1
C9 (CH₂)101.7101.5

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these vibrational frequencies, which can then be compared to an experimental IR spectrum. This comparison helps in assigning the observed absorption bands to specific functional groups and vibrational modes within the molecule, such as the C-O-C stretching of the dioxole and furan rings, and the aromatic C-H bending modes.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). researchgate.netmdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran, TD-DFT can provide insights into the π-π* transitions responsible for its UV absorption, which are characteristic of conjugated aromatic systems. nih.govresearchgate.net

Molecular Orbitals and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran, DFT calculations can be used to determine the energies and visualize the shapes of the HOMO and LUMO. beilstein-journals.org The HOMO is typically delocalized over the electron-rich parts of the molecule, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be more easily excited. Computational studies on related isobenzofuran derivatives have shown that substitutions on the ring system can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. beilstein-journals.orgbeilstein-journals.org

Illustrative Table of Frontier Orbital Energies:

This table provides hypothetical energy values for the frontier orbitals of nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran and a substituted derivative to illustrate the effect of substituents.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
nih.govbeilstein-journals.orgDioxolo[4,5-f]isobenzofuran-8.5-1.27.3
Nitro- nih.govbeilstein-journals.orgDioxolo[4,5-f]isobenzofuran-9.1-2.07.1

The application of FMO theory, supported by computational calculations, is invaluable for predicting the regioselectivity of reactions involving the nih.govbeilstein-journals.orgdioxolo[4,5-f]isobenzofuran scaffold and for designing new derivatives with tailored electronic properties. pku.edu.cn

Emerging Research Frontiers and Future Prospects In 1 2 Dioxolo 4,5 F Isobenzofuran Chemistry

Exploration of Novel and Highly Efficient Synthetic Methodologies for the Core Structure

The synthesis of natural products containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran core has been a long-standing challenge that has driven the development of innovative synthetic strategies. The total synthesis of (+)-narciclasine, for instance, has been achieved through various routes, each showcasing different approaches to constructing the complex phenanthridinone framework. acs.org

The synthesis of other alkaloids containing related moieties, such as papaverine (B1678415), has also seen the development of more efficient methods. A recent "green" synthesis approach successfully produced papaverine in four steps, with the final hydrogenation step achieving an efficiency of 58.7% in a water-solvent medium. orgchemres.org These advancements highlight a trend towards more environmentally benign and efficient synthetic routes.

Natural Product Key Synthetic Strategy Number of Steps Overall Yield Reference
(+)-NarciclasineSnCl(4)-catalyzed arene-epoxide coupling919% nih.gov
(+)-NarciclasineAryl enamide photocyclizationNot specifiedNot specified acs.org
PapaverineGreen synthesis in water-solvent medium4Not specified (final step 58.7%) orgchemres.org

Unveiling Underexplored Reaction Pathways and Chemoselective Derivatization Strategies

As total synthesis of these complex natural products becomes more established, focus is shifting towards the exploration of their reactivity and the development of chemoselective derivatization strategies. This is crucial for creating analogues with potentially improved biological activities. The derivatization of narciclasine (B1677919) provides an excellent case study in this area.

In a search for novel C-1 analogues of narciclasine, researchers developed a semi-synthetic route to protect the natural product and convert it to its C-1 enol derivative. nih.govresearchgate.net An attempt to convert this enol to a triflate for cross-coupling at the C-1 position unexpectedly resulted in a triflate at the C-6 position. nih.govresearchgate.net This surprising reactivity was exploited to successfully couple various functionalities at the C-6 position, leading to a series of novel narciclasine derivatives. nih.govresearchgate.net This discovery of an unexpected reaction pathway opens up new avenues for modifying the narciclasine scaffold.

The inherent instability of the lactone ring in the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran moiety, as seen in noscapine (B1679977), also presents opportunities for chemical manipulation. wikipedia.org This ring is known to open under basic conditions, which could be utilized for targeted derivatization. wikipedia.org

Rational Design of Chemically Complex Analogues Bearing theCurrent time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran Moiety

The potent biological activity of natural products containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran core has made them attractive targets for the rational design of novel therapeutic agents. Narciclasine and its analogues, for example, have been investigated for their anticancer properties. bath.ac.uk

The development of short synthetic sequences to produce analogues of narciclasine and pancratistatin (B116903) is a key area of research. bath.ac.uk This allows for the exploration of the structure-activity relationships (SAR) of these compounds. One study developed a series of AB-ring analogues and found that while some showed limited activity, their isoquinolinone counterparts had significantly improved IC50 values against the HT29 colon cancer cell line. bath.ac.uk Further functionalization to mimic the C-ring of the natural products, such as acetylation at the benzylic position, yielded a compound with an IC50 value of 33 μM. bath.ac.uk This systematic approach to analogue design is crucial for identifying more potent and selective drug candidates.

The development of noscapine analogues has also been a fruitful area of research, with derivatives showing significant cytotoxic effects through modifications of the 1,3-benzodioxole (B145889) moiety. wikipedia.org These rationally designed analogues often work by inhibiting tubulin, highlighting the potential for targeted cancer therapy. wikipedia.org

Analogue Type Modification Biological Activity Highlight Reference
Narciclasine AnalogueIsoquinolinone coreIC50 < 300 μM (HT29 cells) bath.ac.uk
Narciclasine AnalogueAcetylation at benzylic positionIC50 = 33 μM (HT29 cells) bath.ac.uk
Noscapine AnalogueModified 1,3-benzodioxoleSignificant cytotoxic effects wikipedia.org
C-6 Narciclasine DerivativeCoupling at C-6 positionOne derivative showed moderate cytotoxic activity nih.govresearchgate.net

Integration of Automation, Flow Chemistry, and Machine Learning in Chemical Synthesis and Discovery

The future of synthesizing and discovering complex molecules like those containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran core will undoubtedly involve the integration of modern technologies such as automation, flow chemistry, and machine learning.

Flow chemistry, in particular, offers significant advantages for the synthesis of natural products and heterocyclic compounds. nih.govresearchgate.netresearchgate.netbohrium.comcardiff.ac.uk It allows for enhanced reaction yields, improved safety when handling hazardous reagents, and easier scalability compared to traditional batch processes. researchgate.net While the application of flow chemistry to the synthesis of every natural product containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran moiety is still an emerging area, the principles have been successfully applied to a wide range of complex natural products, demonstrating its potential. nih.govresearchgate.netcardiff.ac.uk

Contributions to Fundamental Heterocyclic Chemistry and Advancements in Organic Synthesis Principles

The pursuit of natural products containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran scaffold has made significant contributions to our understanding of fundamental heterocyclic chemistry and has spurred advancements in the principles of organic synthesis. The challenges posed by these complex structures have often required the development of new reactions and strategies.

For example, the successful synthesis of (+)-narciclasine via a SnCl(4)-catalyzed arene-epoxide coupling not only provided a route to the natural product but also helped to define the boundary limits of this type of reaction. nih.gov Similarly, the unexpected C-6 triflation of a narciclasine derivative has provided new insights into the reactivity of this complex heterocyclic system. nih.govresearchgate.net

The biosynthesis of these compounds also provides inspiration for new synthetic approaches. The elucidation of the biosynthetic pathway of papaverine, for instance, revealed a series of enzymatic reactions that chemists can aim to replicate in the laboratory. nih.govmdpi.comnih.gov Understanding these natural synthetic strategies can lead to the development of highly selective and efficient biomimetic syntheses.

Ultimately, the intricate and unique structures of natural products containing the Current time information in Vanderburgh County, US.sci-hub.seDioxolo[4,5-f]isobenzofuran moiety will continue to be a driving force for innovation in organic synthesis for years to come.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for [1,3]Dioxolo[4,5-f]isobenzofuran derivatives?

  • Methodology : Derivatives like 6-(p-Tolyl)-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran are synthesized via visible-light photocatalysis using covalent organic frameworks (COFs). For example, Hex-Aza-COF-3 catalyzes the reaction between sesamol and styrene derivatives under ambient conditions, achieving moderate yields (e.g., 50–60%) . Key steps include optimizing molar ratios of reactants (e.g., 1:1.1 sesamol-to-styrene) and using ammonium persulfate as an oxidant.

Q. Which spectroscopic techniques are critical for structural validation of [1,3]dioxolo-fused heterocycles?

  • Methodology : High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions (e.g., observed m/z 313.1246 vs. calculated 313.1199 for C₂₀H₁₈O₂Na⁺) . Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions, while infrared (IR) spectroscopy detects functional groups like dioxolane rings. For isotopic analogs (e.g., ¹³C-labeled compounds), isotopic purity must be verified via mass spectrometry .

Q. What safety protocols are essential when handling [1,3]dioxolo-containing compounds?

  • Methodology : Many derivatives (e.g., dibenzofuran analogs) are classified as hazardous (H302, H315, H319) due to toxicity or irritancy . Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact. For persistent aromatic systems, monitor for potential genotoxicity using Ames tests.

Advanced Research Questions

Q. How can regioselectivity challenges in [1,3]dioxolo-fused isobenzofuran synthesis be addressed?

  • Methodology : Regioselectivity in electrophilic substitution or cyclization steps can be modulated by solvent polarity (e.g., acetonitrile vs. DMF) and catalyst design. Computational modeling (DFT) predicts electron density distribution in the dioxolane ring, guiding substituent placement. For example, COF-based photocatalysts enhance selectivity by stabilizing transition states .

Q. What strategies resolve contradictions in spectral data for novel [1,3]dioxolo analogs?

  • Methodology : Discrepancies between predicted and observed NMR/HRMS data often arise from stereochemical or tautomeric effects. Use X-ray crystallography to confirm absolute configurations (e.g., resolving diastereomers in ) . Isotopic labeling (¹³C or ²H) can trace reaction pathways and validate mechanistic hypotheses .

Q. How do structural modifications of [1,3]dioxolo rings influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies on analogs like noscapine—a benzylisoquinoline alkaloid containing a [1,3]dioxolo[4,5-g]isoquinoline moiety—reveal that methoxy groups at C4/C5 enhance tubulin-binding affinity . Replace dioxolane oxygen with sulfur (to form dithiolane) and assess changes in pharmacokinetics via in vitro cytotoxicity assays.

Key Research Gaps

  • Limited data on environmental persistence of [1,3]dioxolo-fused systems (e.g., biodegradation pathways).
  • Mechanistic studies needed to explain COF-mediated photocatalytic efficiency .
  • Explore dioxolane ring-opening reactions for functional group diversification .

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Reactant of Route 1
[1,3]Dioxolo[4,5-f]isobenzofuran
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[1,3]Dioxolo[4,5-f]isobenzofuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.